molecular formula C4H10O2 B1271918 1,4-Butanediol-d10 CAS No. 71760-76-4

1,4-Butanediol-d10

Cat. No. B1271918
CAS RN: 71760-76-4
M. Wt: 100.18 g/mol
InChI Key: WERYXYBDKMZEQL-MBXGXEIXSA-N
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Description

1,4-Butanediol-d10 is a variant of 1,4-Butanediol where the hydrogen atoms are replaced with deuterium . It is a primary alcohol and an organic compound with the formula DOCD2(CD2)2CD2OD . It is a colorless viscous liquid .


Synthesis Analysis

In industrial chemical synthesis, 1,4-Butanediol can be synthesized from acetylene and formaldehyde to form butyne-1,4-diol, which is then hydrogenated to form butane-1,4-diol . Another method involves the esterification of succinic acid with methanol to yield dimethyl succinate, followed by one-pot chemoselective hydrogenation of dimethyl succinate to 1,4-Butanediol .


Molecular Structure Analysis

The molecular formula of 1,4-Butanediol-d10 is DOCD2(CD2)2CD2OD . The molecular weight is 100.18 . The structure can also be viewed as a 2D Mol file or a computed 3D SD file .


Chemical Reactions Analysis

1,4-Butanediol reacts with different mono- and bifunctional reagents. For example, it reacts with dicarboxylic acids to form polyesters, with diisocyanates to form polyurethanes, or with phosgene to form polycarbonates .


Physical And Chemical Properties Analysis

1,4-Butanediol-d10 is a colorless, stable but slightly volatile organic liquid with a boiling point of 230 degrees C and a melting point of approximately 20 degrees C . It is very hygroscopic and miscible with water .

Scientific Research Applications

Biorefinery and Bioenergy

1,4-Butanediol-d10 can be derived from biomass, such as cardoon lignocellulosic biomass, in a biorefinery model. This process is sustainable and can cover a significant portion of the energy requirements for the production of bio-based 1,4-Butanediol . The environmental impact, particularly the carbon footprint, is also a critical aspect of this application .

Microbial Metabolism and Biodegradation

Research on Pseudomonas putida KT2440 has revealed that this bacterium can metabolize 1,4-Butanediol-d10. This understanding can lead to bio-upcycling approaches, where the efficient metabolism of diols can be harnessed for the biotechnological valorization of plastic monomers .

Industrial Solvent Production

1,4-Butanediol-d10 is used in the synthesis of γ-butyrolactone (GBL) and tetrahydrofuran (THF), which are important solvents in the chemical industry. The production process often involves dehydration in the presence of phosphoric acid at high temperatures .

Plastics and Polymer Industry

This compound serves as a building block for various plastics and polyurethanes. It’s particularly significant in the production of elastic fibers and can be used to create polybutylene terephthalate and polybutylene succinate, which have applications in automotive plastics and electronics .

Pharmaceutical Applications

In the pharmaceutical industry, 1,4-Butanediol-d10 is utilized for its solvent properties and as an intermediate in the synthesis of various drugs. Its role in drug formulation and delivery systems is an area of ongoing research .

Material Science

The compound’s applications extend to material science, where it’s used in the development of new materials with specific properties, such as enhanced durability or flexibility. Research is focused on optimizing these materials for various industrial applications .

Light Industry Applications

1,4-Butanediol-d10 finds use in the light industry for the production of consumer goods that require durable and flexible materials. This includes items like sports equipment, toys, and various household goods .

Environmental Impact Assessment

The environmental implications of using 1,4-Butanediol-d10, especially in terms of its lifecycle and carbon footprint, are crucial. Studies aim to assess its sustainability and develop methods to minimize its environmental impact .

Safety and Hazards

1,4-Butanediol can cause burns of eyes, skin, and mucous membranes . Thermal decomposition can lead to the release of irritating gases and vapors .

Future Directions

There has been a major shift in focus to sustainable bioproduction of 1,4-Butanediol via microorganisms using recombinant strains, metabolic engineering, synthetic biology, enzyme engineering, bioinformatics, and artificial intelligence-guided algorithms . This enables the more efficient metabolism of these diols, thereby enabling biotechnological valorization of plastic monomers in a bio-upcycling approach .

properties

IUPAC Name

1,1,2,2,3,3,4,4-octadeuterio-1,4-dideuteriooxybutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O2/c5-3-1-2-4-6/h5-6H,1-4H2/i1D2,2D2,3D2,4D2,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WERYXYBDKMZEQL-MBXGXEIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])C([2H])([2H])O[2H])C([2H])([2H])O[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369260
Record name 1,4-Butanediol-d10
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Butanediol-d10

CAS RN

71760-76-4
Record name 1,4-Butanediol-d10
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Butanediol-d10
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